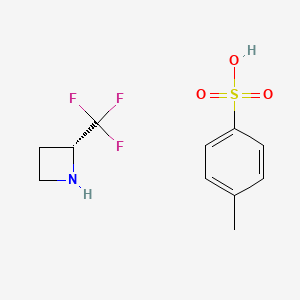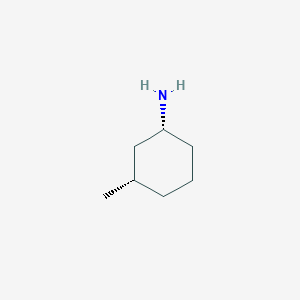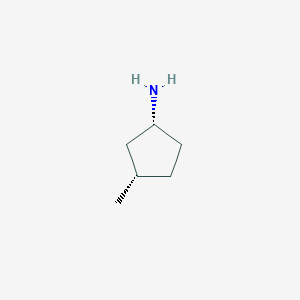
cis-2-Ethyl-cyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Ethyl-cyclopropylamine is an organic compound with the molecular formula C5H11N. It belongs to the class of cyclopropylamines, which are known for their unique structural properties and biological activities. The compound is characterized by a cyclopropane ring substituted with an ethyl group and an amine group in the cis configuration. This configuration imparts specific stereochemical properties that influence its reactivity and interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Ethyl-cyclopropylamine can be achieved through various methods. One common approach involves the Kulinkovich-Szymoniak reaction, which utilizes Grignard reagents (such as ethylmagnesium bromide) and nitriles in the presence of titanium(IV) isopropoxide. The reaction proceeds through the formation of a titanacyclopropane intermediate, which is subsequently converted to the cyclopropylamine upon exposure to a Lewis acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Kulinkovich-Szymoniak reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, reagent concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Ethyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclopropylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Cyclopropyl alcohols, alkanes.
Substitution: Substituted cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
cis-2-Ethyl-cyclopropylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of cis-2-Ethyl-cyclopropylamine involves its interaction with specific enzymes. It acts as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). The compound forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition affects the metabolism of neurotransmitters, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
trans-2-Phenylcyclopropan-1-amine (Tranylcypromine): An irreversible inhibitor of MAO, used in the treatment of depression.
cis-N-benzyl-2-methoxycyclopropylamine: A selective inhibitor of MAO B, more effective than tranylcypromine.
Uniqueness: cis-2-Ethyl-cyclopropylamine is unique due to its specific cis configuration, which imparts distinct stereochemical properties and influences its reactivity and biological interactions. Its selective inhibition of MAO B without affecting LSD1 makes it a promising lead compound for developing selective MAO B inhibitors .
Eigenschaften
IUPAC Name |
(1S,2R)-2-ethylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














